5-Bromo-3'-decyl-2,2':5',2''-terthiophene
Overview
Description
5-Bromo-3'-decyl-2,2':5',2''-terthiophene is a chemical compound that belongs to the family of terthiophenes, which are oligomers of thiophene and have applications in various fields such as organic electronics. The compound features a bromine atom and a decyl chain attached to the terthiophene core, which can influence its physical and chemical properties and its potential for further functionalization.
Synthesis Analysis
The synthesis of related terthiophene derivatives has been described in the literature. For instance, a two-step synthesis of 3'-vinyl-2,2':5',2''-terthiophene from 2,3,5-tribromothiophene has been reported, which indicates the possibility of synthesizing various 3'-substituted polythiophenes . Additionally, the synthesis of 3,3''-decyl-2,2':5',2''-terthiophene-5,5''-dicarboxylic acid derivatives has been achieved through a series of reactions starting from esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids, indicating that the decyl chain can be introduced into the terthiophene structure . These methods could potentially be adapted for the synthesis of 5-Bromo-3'-decyl-2,2':5',2''-terthiophene.
Molecular Structure Analysis
The molecular structure of terthiophenes is characterized by three thiophene rings connected in a linear fashion. The presence of a bromine atom and a decyl chain in 5-Bromo-3'-decyl-2,2':5',2''-terthiophene would likely affect its electronic properties and steric hindrance, which could influence its reactivity and ability to form polymers or copolymers. The molecular structure of such compounds is crucial in determining their suitability for applications in electronic devices.
Chemical Reactions Analysis
Terthiophenes can undergo various chemical reactions, including polymerization and copolymerization, as demonstrated by the synthesis of poly(3'-vinyl-2,2':5',2''-terthiophene) and its copolymer with styrene . The bromine atom in 5-Bromo-3'-decyl-2,2':5',2''-terthiophene could serve as a reactive site for further functionalization or cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules and polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3'-decyl-2,2':5',2''-terthiophene would be influenced by the bromine atom and the decyl chain. The bromine atom could increase the density and molecular weight of the compound, while the decyl chain could impart hydrophobic character and affect the solubility in organic solvents. These properties are important for processing and application in organic electronic devices. The reactivity of the bromine atom could also be studied in reactions such as the ipso attack, which has been observed in the nitration of related bromo-thiophene compounds .
Scientific Research Applications
Microwave-assisted Palladium-catalyzed Reactions
5-Bromo-3'-decyl-2,2':5',2''-terthiophene and its analogues participate in palladium-catalyzed aryl-aryl C-C coupling reactions. These reactions are significant for the synthesis of heteroaryl substituted pyrimidines, which have applications in developing new materials and molecules with potential electronic and optical properties. The conditions for these reactions have been optimized, offering a pathway to synthesize bithiophenyl-substituted pyrimidines efficiently. This process underscores the chemical versatility of 5-Bromo-3'-decyl-2,2':5',2''-terthiophene in constructing complex molecules (Verbitskiy et al., 2013).
Synthesis of Dicarboxylic Acids
The synthesis of 2,2':5',2''-terthiophene-5,5''-dicarboxylic acids demonstrates another application of 5-Bromo-3'-decyl-2,2':5',2''-terthiophene derivatives. This process involves bromination, acylation, and further reactions to produce dicarboxylic acids. These compounds are foundational for creating new polymers and materials with specific electronic characteristics, showcasing the compound's role in material science and polymer chemistry (Kostyuchenko et al., 2018).
Organic Semiconductors
5-Bromo-3'-decyl-2,2':5',2''-terthiophene serves as a precursor in the synthesis of organic semiconductors. The detailed study on the synthesis of alkyl-substituted ethyl 2,2':5',2'':5'',2'''-quaterthiophene-5-carboxylates from 5-Bromo-3'-decyl-2,2':5',2''-terthiophene derivatives highlights its significance. These compounds are crucial for developing high-performance organic semiconductors, which are essential for electronic devices like photovoltaic cells and transistors (Kostyuchenko, Drozdova, & Fisyuk, 2017).
Electrochemical and Spectroscopic Properties
The electrochemical and spectroscopic properties of 5-Bromo-3'-decyl-2,2':5',2''-terthiophene and its derivatives have been extensively studied. These studies provide insights into the effects of substituents on the energy-gap value of the terthiophene skeleton, important for applications in photosensitive devices. Such research illustrates the compound's role in the development of materials with specific electronic and optical properties, which are crucial for a wide range of technological applications (Pilo et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-3-decyl-5-thiophen-2-ylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrS3/c1-2-3-4-5-6-7-8-9-11-17-16-20(18-12-10-15-24-18)26-22(17)19-13-14-21(23)25-19/h10,12-16H,2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZNRGNRMWICSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=C(S3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395154 | |
Record name | 5-bromo-3'-decyl-2,2':5',2''-terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3'-decyl-2,2':5',2''-terthiophene | |
CAS RN |
477335-02-7 | |
Record name | 5-bromo-3'-decyl-2,2':5',2''-terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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